Z-VDVAD-FMK
Description
Overview of Caspase Proteases in Programmed Cell Death
Caspases are a family of cysteine-aspartic proteases, enzymes that play a critical role in programmed cell death, a process also known as apoptosis. wikipedia.orgnews-medical.net These enzymes are named for their specific function: a cysteine in their active site attacks and cleaves a target protein after an aspartic acid residue. wikipedia.org The activation of caspases ensures that cellular components are broken down in a controlled manner, leading to cell death with minimal impact on surrounding tissues. wikipedia.org This process is fundamental for normal development and for maintaining cellular homeostasis throughout life. wikipedia.org
Caspases are broadly categorized into two main groups based on their function in apoptosis: initiator caspases and executioner caspases. creative-diagnostics.commdpi.com Initiator caspases, such as caspase-2, -8, -9, and -10, are at the forefront of the apoptotic process, activated by various stimuli like DNA damage or signals from death receptors. creative-diagnostics.com Once activated, they trigger a cascade by cleaving and activating the executioner caspases. creative-diagnostics.com The executioner caspases, which include caspase-3, -6, and -7, are responsible for the widespread cleavage of cellular proteins that leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing. news-medical.netcreative-diagnostics.comnih.gov
Distinct Roles and Significance of Caspase-2 in Apoptosis and Cellular Regulation
Caspase-2, one of the most evolutionarily conserved caspases, holds a unique position within the caspase family. wikipedia.orgnih.gov It is considered an initiator caspase and is implicated in apoptosis induced by a variety of cellular stresses, including heat shock, DNA damage, and microtubule disruption. frontiersin.orgrupress.org Its activation can occur upstream of the mitochondria, promoting the release of cytochrome c, a key step in the intrinsic apoptotic pathway. bpsbioscience.compnas.org
Beyond its role in apoptosis, emerging evidence highlights the multifaceted nature of caspase-2 in cellular regulation. wikipedia.orgfrontiersin.org It has been shown to be involved in maintaining genomic stability, cell cycle control, and even tumor suppression. frontiersin.orgrupress.orgpatsnap.com For instance, the depletion of caspase-2 can lead to genomic instability, a hallmark of cancer. rupress.org Furthermore, caspase-2 has non-apoptotic functions, such as its involvement in regulating cell division. frontiersin.org This functional complexity suggests that caspase-2 acts as a critical node in a complex regulatory network that determines cell fate. nih.gov
Rationale for Selective Caspase-2 Modulation as a Research Strategy
The diverse and sometimes opposing roles of caspase-2 in cellular processes make its selective modulation a valuable research strategy. patsnap.comscbt.com By specifically targeting caspase-2, researchers can dissect its distinct functions in apoptosis versus other cellular pathways like cell cycle regulation and DNA repair. nih.govpatsnap.com The use of selective inhibitors allows for the investigation of the specific downstream effects of caspase-2 activity in different cellular contexts and in response to various stimuli.
Understanding the precise mechanisms of caspase-2 activation and its subsequent cleavage of specific cellular substrates is crucial. frontiersin.org Selective modulation helps to elucidate these pathways and to understand how caspase-2 can have both pro-apoptotic and non-apoptotic roles depending on the cellular context. nih.gov This knowledge is vital for developing a deeper understanding of fundamental cellular processes and has potential implications for research in areas such as cancer and neurodegenerative diseases. patsnap.comscbt.com
The Chemical Compound: Z-VDVAD-FMK
This compound, which stands for benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethyl ketone, is a synthetic peptide that functions as a specific and irreversible inhibitor of caspase-2. bpsbioscience.comtocris.com Its design allows it to bind to the active site of the caspase-2 enzyme, thereby blocking its proteolytic activity. scbt.comfishersci.pt
Mechanism of Action
This compound acts by covalently modifying a critical cysteine residue within the active site of caspase-2. ontosight.ai This irreversible binding prevents the enzyme from cleaving its downstream substrates, effectively halting the signaling cascade at that point. bpsbioscience.comscbt.com While it is a potent inhibitor of caspase-2, some studies have noted that it can also inhibit other caspases, such as caspase-3 and -7, at certain concentrations. bpsbioscience.com
Research Applications of this compound
The specificity of this compound for caspase-2 has made it an invaluable tool in cell biology research. It allows scientists to investigate the specific roles of caspase-2 in various cellular processes.
Apoptosis Studies: this compound has been used to demonstrate the role of caspase-2 in apoptosis induced by various stimuli. For example, in endothelial cells, it has been shown to attenuate apoptosis induced by oxyhemoglobin. bpsbioscience.comtocris.com In Jurkat T-lymphocytes, treatment with this compound has been found to make the cells resistant to cytochrome c release stimulated by the chemotherapy drug etoposide. bpsbioscience.com
Distinguishing Cellular Pathways: By inhibiting caspase-2, researchers can differentiate its role from that of other caspases. For instance, studies have used this compound in combination with other caspase inhibitors to dissect the specific contributions of different caspases to a particular cellular outcome. medchemexpress.com
Investigating Non-Apoptotic Roles: The use of this compound has also been instrumental in uncovering the non-apoptotic functions of caspase-2. For example, it has been used to study the role of caspase-2 in the regulation of Rho-kinase activity in human microvascular endothelial cells. medchemexpress.com
Key Research Findings Involving this compound
| Research Area | Cell Type | Key Finding with this compound | Citation |
| Apoptosis | Endothelial Cells | Attenuated oxyhemoglobin-induced apoptosis and PARP cleavage. | bpsbioscience.comtocris.com |
| Apoptosis | Jurkat T-lymphocytes | Prevented etoposide-induced cytochrome c release. | bpsbioscience.com |
| Apoptosis | Jurkat Cells | Prevented doxorubicin-induced nuclear apoptosis. | bpsbioscience.com |
| Cell Signaling | HMEC-1 Cells | Inhibited Thrombin-stimulated Rho-kinase activity. | medchemexpress.com |
| Apoptosis | Cardiac Cells | Reduced Lovastatin-induced apoptosis. | medchemexpress.com |
Properties
Molecular Formula |
C32H46FN5O11 |
|---|---|
Molecular Weight |
695.7424 |
Purity |
95/98% |
Origin of Product |
United States |
Z Vdvad Fmk: a Targeted Research Probe for Caspase 2 Activity
Molecular Mechanism of Caspase-2 Inhibition by Z-VDVAD-FMK
The inhibitory action of this compound on caspase-2 is a result of its specific chemical structure and its interaction with the enzyme's active site. This mechanism is rooted in the chemistry of its fluoromethyl ketone (FMK) group and its ability to mimic the natural substrate of the caspase.
Structural Basis of Fluoromethyl Ketone (FMK) Chemistry in Irreversible Inhibition
Peptides derivatized with a fluoromethyl ketone (FMK) group at their C-terminus are effective irreversible inhibitors of caspases. bio-techne.com The FMK group acts as a "warhead" or "cysteine trap." jpp.krakow.pl This reactive group allows the inhibitor to form a stable, covalent bond with the target enzyme. jpp.krakow.plebi.ac.uk
The process begins with the formation of a tetrahedral adduct at the active site of the caspase. ebi.ac.uk This is followed by a covalent reaction that creates a thioether with the active site cysteine residue, leading to irreversible inactivation of the enzyme. jpp.krakow.plebi.ac.uk The benzyloxycarbonyl group (Z) at the N-terminus and O-methyl side chains enhance the cell permeability of these inhibitors, allowing them to be effective in cellular studies. bio-techne.com
Active Site Targeting and Covalent Modification of Caspase-2
This compound is designed to specifically target the active site of caspase-2. scbt.com Caspases are a family of cysteine-aspartic proteases that play a central role in apoptosis. bio-techne.com They recognize and cleave specific tetrapeptide sequences in their substrates. The peptide sequence of this compound, Val-Asp-Val-Ala-Asp, mimics the preferred substrate recognition sequence for caspase-2.
This mimicry allows this compound to bind to the catalytic site of caspase-2. promega.com Once bound, the FMK "warhead" covalently modifies the cysteine residue in the enzyme's active site, leading to irreversible inhibition. jpp.krakow.plebi.ac.ukscbt.com This targeted modification effectively blocks the proteolytic activity of caspase-2, thereby halting the downstream signaling pathways of apoptosis that it initiates. scbt.comnih.gov
Enzymatic Kinetics of this compound Inhibition
Specificity and Cross-Reactivity Profile of this compound
While this compound is primarily known as a caspase-2 inhibitor, its activity is not entirely exclusive. Understanding its specificity and potential cross-reactivity with other caspases is crucial for interpreting experimental results.
Primary and Potent Inhibition of Caspase-2
This compound is a potent and specific inhibitor of caspase-2. bpsbioscience.comcephamls.com Studies have shown its effectiveness in blocking caspase-2-mediated events. For instance, in studies of doxorubicin-induced apoptosis in melanoma cells, inhibition of caspase-2 with this compound prevented downstream events such as changes in Bax and mitochondrial membrane potential. nih.gov Similarly, it has been shown to attenuate apoptosis induced by other stimuli by specifically targeting caspase-2. bpsbioscience.com
Secondary Inhibition of Caspase-3 and Caspase-7
Although this compound is most potent against caspase-2, it has been reported to also inhibit other caspases, notably caspase-3 and caspase-7. bpsbioscience.com This cross-reactivity is an important consideration in experimental design. For example, one study noted that the minimal-length inhibitor of caspase-2, this compound, also inhibits caspases 3 and 7. bpsbioscience.com The pan-caspase inhibitor Z-VAD-FMK, which has a similar structure, is known to inhibit a broad range of caspases. ebi.ac.uk This suggests that while the VDVAD sequence confers primary specificity for caspase-2, some level of inhibition of other effector caspases like caspase-3 and -7 can occur.
| Inhibitor | Primary Target | Secondary Targets | Inhibition Type |
| This compound | Caspase-2 bpsbioscience.com | Caspase-3, Caspase-7 bpsbioscience.com | Irreversible, Competitive cephamls.com |
| Z-DEVD-FMK | Caspase-3 selleck.co.jp | Caspase-6, Caspase-7, Caspase-8, Caspase-10 selleck.co.jp | Irreversible, Competitive |
| Z-VAD-FMK | Pan-caspase ebi.ac.uk | Caspase-1, -3, -4, -5, -6, -7, -8, -9 ebi.ac.uk | Irreversible, Competitive |
Table 1: Comparison of Caspase Inhibitors
Implications of Selectivity for Mechanistic Research Design
The precision of any mechanistic study hinges on the specificity of the tools used to probe cellular pathways. In the context of apoptosis research, while this compound is widely utilized as a selective inhibitor for caspase-2, its utility is nuanced by a degree of cross-reactivity with other caspases. This lack of absolute specificity has critical implications for the design of experiments and the interpretation of their outcomes, compelling researchers to adopt rigorous validation strategies.
This compound is a synthetic peptide, Z-Val-Asp(OMe)-Val-Ala-Asp(OMe)-FMK, that functions as an irreversible inhibitor by covalently binding to the active site of caspases. rndsystems.com It was developed based on the preferred substrate sequence for caspase-2, VDVAD. rndsystems.com However, early substrate specificity studies revealed that this sequence is not exclusively recognized by caspase-2. Notably, the effector caspases -3 and -7 are also inhibited by this compound. bpsbioscience.com This cross-reactivity is a pivotal consideration for researchers aiming to isolate the specific role of caspase-2 in a biological process.
The overlapping inhibition profile necessitates a carefully designed experimental approach to ensure that observed effects are correctly attributed to the inhibition of caspase-2 and not inadvertently to the downstream blockade of effector caspases.
Key Research Design Considerations:
Non-Pharmacological Validation: To substantiate findings obtained with chemical inhibitors, non-pharmacological methods are indispensable. Techniques such as siRNA-mediated gene knockdown or the use of antisense oligonucleotides to prevent the translation of pro-caspase-2 provide an orthogonal method to validate the role of the enzyme. bpsbioscience.com Studies have successfully employed stable transfection of pro-caspase-2 antisense constructs, showing that these cells, much like those treated with this compound, become resistant to certain apoptotic stimuli, thereby confirming the on-target effect of the inhibitor. bpsbioscience.com
Use of Negative Controls: The inclusion of a negative control peptide, such as Z-FA-FMK, is crucial. This compound is structurally related to caspase inhibitors but lacks the specific peptide sequence required for caspase recognition and therefore should not inhibit their activity. Observing no effect with the negative control helps to rule out non-specific effects of the inhibitor molecule itself or the solvent (typically DMSO).
Comprehensive Caspase Activity Profiling: When using this compound, it is prudent to assay the activity of multiple caspases within the experimental system. This allows researchers to empirically determine the inhibitor's actual selectivity profile in their specific cellular context and concentration used, rather than relying solely on published data.
Data Tables
Table 1: Reported Inhibitory Profile of this compound This table qualitatively summarizes the known inhibitory activity of this compound against various caspases based on published research findings.
| Caspase Target | Inhibition by this compound | Reference |
| Caspase-2 | ++ | bpsbioscience.com |
| Caspase-3 | + | bpsbioscience.com |
| Caspase-7 | + | bpsbioscience.com |
| Caspase-8 | - | |
| Caspase-9 | - |
'+' indicates reported inhibition. '++' indicates primary target. '-' indicates no significant reported inhibition.
Methodological Applications of Z Vdvad Fmk in Cellular and Biochemical Research
In Vitro Applications in Cell Culture Models
Z-VDVAD-FMK is extensively used in cell culture experiments to probe the functions of caspase-2. Its cell-permeable nature allows for effective use in live-cell assays to inhibit caspase-2 activity and observe the downstream consequences. promega.com
Research utilizing Jurkat T-lymphocytes, a human cell line instrumental in studying T-cell signaling and apoptosis, has demonstrated the role of caspase-2 as an initiator caspase. In studies inducing apoptosis with the chemotherapeutic agent etoposide, which causes DNA damage, pretreatment with this compound was shown to make the cells resistant to cytochrome c release from the mitochondria. bpsbioscience.comnih.gov This finding indicates that caspase-2 acts upstream of the mitochondrial pathway in this model of apoptosis. nih.gov By inhibiting caspase-2, subsequent events like the activation of caspase-9 and caspase-3, as well as DNA fragmentation, are significantly attenuated. nih.gov
This compound has been pivotal in confirming the role of caspase-2 in apoptotic pathways triggered by a variety of chemical and biological stimuli.
Etoposide: As mentioned, this compound effectively blocks the apoptotic cascade initiated by etoposide. It prevents the release of cytochrome c, a critical step in the intrinsic apoptotic pathway, thereby protecting cells from programmed cell death induced by DNA damage. bpsbioscience.comnih.gov
Lovastatin: In studies of lovastatin-induced cardiotoxicity, this compound was shown to reduce the apoptotic component of cell death. medchemexpress.com It significantly decreased the loss of DNA associated with apoptosis in cardiac cells treated with lovastatin. medchemexpress.com
Table 1: In Vitro Applications of this compound
| Cell Line | Stimulus | Key Finding with this compound | Reference(s) |
|---|---|---|---|
| Jurkat T-lymphocytes | Etoposide | Prevents cytochrome c release and attenuates downstream caspase activation. | bpsbioscience.comnih.gov |
| Jurkat T-lymphocytes | Doxorubicin | Prevents nuclear apoptosis but not overall cell death. | bpsbioscience.commedchemexpress.com |
| Cardiac Cells | Lovastatin | Reduces lovastatin-induced apoptosis and loss of DNA. | medchemexpress.com |
| Bovine Brain Microvessel Endothelial Cells | Oxyhemoglobin (OxyHb) | Attenuates OxyHb-induced apoptosis and PARP cleavage. | bpsbioscience.com |
| Human Microvascular Endothelial Cells (HMEC-1) | Thrombin | Inhibits Rho-kinase (ROCK-II) activity and cleavage. | medchemexpress.comashpublications.org |
| THP-1 Monocytes | Triglyceride | Rescues triglyceride-induced DNA damage and cell death. | bmbreports.org |
Beyond its role in apoptosis, caspase-2 has been implicated in other cellular functions. Research on human microvascular endothelial cells (HMEC-1) has uncovered a novel signaling pathway involving caspase-2 and Rho-kinase (ROCK-II), an enzyme involved in cytoskeleton regulation. ashpublications.orgnih.gov In response to thrombin, HMEC-1 cells generate endothelial microparticles (EMPs), a process independent of cell death. ashpublications.org The application of this compound was shown to greatly inhibit the thrombin-stimulated activity of ROCK-II and prevent its cleavage. medchemexpress.comashpublications.org This finding established a non-apoptotic role for caspase-2 in activating ROCK-II, linking the proteolytic activity of a caspase to cell activation and membrane dynamics. ashpublications.orgnih.gov
Attenuation of Apoptosis Induced by Specific Stimuli (e.g., Etoposide, Lovastatin, Oxyhemoglobin)
Ex Vivo and Organotypic Culture Research Utilizing this compound
The utility of this compound extends to more complex tissue models, such as ex vivo organ cultures, where cellular interactions and tissue architecture are preserved.
In ophthalmology research, particularly in models relevant to glaucoma and optic nerve injury, this compound has been used to investigate neuroprotective strategies. Studies using adult rat retinal explants subjected to optic nerve crush (ONC), a model of axotomy, have shown that caspase-2 is activated specifically in retinal ganglion cells (RGCs). plos.org Treatment with this compound led to a significant suppression of this caspase-2 activation and protected a majority of RGCs from apoptosis. plos.org While the inhibitor promoted neuron conservation, it did not appear to promote the regeneration of axons. plos.orgfrontiersin.org These findings highlight caspase-2 as a specific mediator of RGC death following axonal injury and suggest that its inhibition is a viable therapeutic strategy for enhancing neuron survival. plos.org
The optic nerve crush (ONC) model serves as a clear example of assessing caspase-2 activation in response to tissue injury. Following the crush injury, immunohistochemistry and western blot analysis confirmed the presence and activation of cleaved caspase-2 in the ganglion cell layer of the retina. plos.org The administration of this compound almost completely suppressed the presence of cleaved caspase-2. plos.org This suppression of the active enzyme directly correlated with increased RGC survival, confirming that caspase-2 activation is a critical event in the degenerative process following this specific type of neuronal tissue injury. plos.org Other studies on neonatal retinal explants after axotomy also support the role of caspases in RGC degeneration. nih.govscielo.br
Table 2: Ex Vivo Applications of this compound
| Research Model | Injury/Stimulus | Key Finding with this compound | Outcome | Reference(s) |
|---|---|---|---|---|
| Adult Rat Retinal Explants | Optic Nerve Crush (ONC) / Axotomy | Suppressed cleaved caspase-2 activation by over 85%. | Protected up to 60% of Retinal Ganglion Cells (RGCs) from death. | plos.org |
| Adult Rat Retinal Explants | Optic Nerve Crush (ONC) / Axotomy | Did not promote significant axon regeneration. | Enhanced neuron survival without regeneration. | plos.org |
| Neonatal Retinal Explants | Axon Damage | Peptidic caspase inhibitors prevented cell death. | Implicated the intrinsic apoptotic pathway in RGC death. | nih.govscielo.br |
Studies on Retinal Ganglion Cell Survival and Neuroprotection
Biochemical and Enzymatic Assays Employing this compound
The specificity of this compound for caspase-2 makes it an invaluable tool in biochemical and enzymatic assays designed to elucidate the roles of this particular protease in cellular pathways. Its application allows researchers to differentiate caspase-2 activity from that of other caspases.
Quantification of Caspase-2 Activity in Cell Lysates and Protein Extracts
This compound is instrumental in assays designed to quantify the enzymatic activity of caspase-2 in complex biological samples like cell lysates and protein extracts. The most common method involves the use of a fluorogenic substrate that is specifically recognized and cleaved by caspase-2, such as VDVAD-AFC (7-amino-4-trifluoromethyl coumarin). The principle of this assay is based on the detection of fluorescence emitted by the AFC molecule upon its release from the peptide substrate by an active caspase. nih.govoup.com
In this experimental setup, cell lysates are incubated with the VDVAD-AFC substrate. The rate of increase in fluorescence, measured with a fluorometer, is directly proportional to the caspase-2 activity in the sample. oup.com To confirm that the measured activity is specifically from caspase-2, a parallel reaction is run in the presence of this compound. A significant reduction in fluorescence in the presence of the inhibitor validates that caspase-2 is the primary enzyme responsible for cleaving the substrate. This approach was effectively used to demonstrate that a specific caspase-2 inhibitor, but not a caspase-3 inhibitor, could restore cell viability in GTP-depleted insulin-secreting cells, confirming that caspase-2 was the apical caspase in that apoptotic pathway. oup.com
Western Blot Analysis for Suppression of Cleaved Caspase-2
Western blot analysis is a fundamental technique used to confirm the inhibitory effect of this compound on caspase-2 activation at the protein level. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage into smaller subunits. Western blotting can detect both the full-length pro-caspase and its cleaved, active fragments.
In a typical experiment, cells are pre-treated with this compound before the induction of apoptosis. Cell lysates are then collected, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody that specifically recognizes the cleaved form of caspase-2. The presence and intensity of the band corresponding to cleaved caspase-2 indicate the extent of its activation.
Studies have shown that treatment with this compound significantly reduces the levels of the cleaved p12 fragment of caspase-2 after optic nerve crush in rats, confirming the inhibitor's efficacy in vivo. plos.org Similarly, in triglyceride-treated THP-1 macrophages, this compound was shown to inhibit the cleavage of downstream caspases and the protein PARP, demonstrating its ability to block the caspase cascade initiated by caspase-2. nih.gov This method provides direct visual evidence that this compound prevents the proteolytic processing and, therefore, the activation of caspase-2. plos.orgnih.gov
Use in Substrate Cleavage and Enzyme Characterization Assays
This compound is crucial for characterizing the enzymatic properties of caspase-2 and identifying its downstream substrates. Caspase-2 is unique in its preference for a five-amino-acid recognition sequence (VDVAD), whereas other caspases are typically satisfied with a four-peptide sequence. nih.gov this compound is used to confirm that the cleavage of a potential new substrate is indeed mediated by caspase-2.
In an in vitro cleavage assay, a purified protein or a cell lysate containing a potential substrate is incubated with active, recombinant caspase-2. The reaction is run with and without this compound. The reaction products are then analyzed, typically by SDS-PAGE and autoradiography or Western blot. researchgate.net If the substrate is cleaved in the absence of the inhibitor but remains intact in its presence, it provides strong evidence that the protein is a direct substrate of caspase-2. researchgate.net This methodology is essential for mapping the specific proteolytic pathways governed by caspase-2 and distinguishing its targets from those of other executioner caspases like caspase-3 or caspase-7. nih.govresearchgate.net
Optimization of Experimental Parameters for this compound Application
The effective use of this compound in research requires careful optimization of experimental conditions, primarily the concentration of the inhibitor and the duration of its application. These parameters are highly dependent on the experimental system, including the cell type, the nature of the apoptotic stimulus, and the specific endpoint being measured. rndsystems.com
Determination of Optimal Research Concentrations (e.g., in vitro, ex vivo)
The optimal concentration of this compound can vary significantly, from the nanomolar to the high micromolar range. rndsystems.com It is imperative for researchers to titrate the inhibitor to find the most effective concentration for their specific assay while avoiding off-target effects or cellular toxicity. bdbiosciences.com For instance, a concentration of 2 µM was found to greatly inhibit Rho-kinase activity in HMEC-1 cells, while 100 µM was used to prevent nuclear apoptosis in Jurkat cells. medchemexpress.com In studies of p53-mediated apoptosis, a concentration of 25 µM was effective. pnas.org The principle is to use the lowest concentration that achieves maximal specific inhibition of the desired caspase-2-mediated event.
Below is a table summarizing concentrations of this compound used in various published research studies.
| Cell Line/Model System | Concentration | Experimental Context | Reference |
| HMEC-1 Cells | 2 µM | Inhibition of Rho-kinase activity | medchemexpress.com |
| Jurkat Cells | 100 µM | Prevention of doxorubicin-induced nuclear apoptosis | medchemexpress.com |
| HCE4 Cells | 20 µM | Priming for TRAIL-mediated apoptosis | nih.gov |
| Rat Retina (ex vivo) | 4000 ng/mL (~5.75 µM) | Suppression of cleaved caspase-2 after injury | plos.org |
| HIT-T15 Cells | Dose-dependent | Blocking GTP depletion-induced cell death | oup.com |
| Various Cell Lines | 25 µM | Inhibition of p53-mediated apoptosis | pnas.org |
| General Tissue Culture | 50 nM - 100 µM | General range for apoptosis inhibition | rndsystems.com |
This table is interactive. Click on the headers to sort the data.
Consideration of Incubation Durations and Conditions for Maximal Inhibition
The timing and duration of this compound treatment are as critical as its concentration. As an irreversible inhibitor, it must be present to bind to caspase-2 as it becomes active. Therefore, pre-incubation with the inhibitor before applying an apoptotic stimulus is a common and often necessary strategy. The optimal pre-incubation time allows the cell-permeable inhibitor to diffuse into the cells and reach its target. cellsignal.com
The required incubation period varies depending on the kinetics of the apoptotic process being studied.
Short Pre-incubation: For rapid apoptotic events, a short pre-incubation of 30 minutes to 3 hours may be sufficient. For example, a 30-minute pretreatment was used before adding TRAIL to TE2 cells, and a 1 to 3-hour pretreatment is common before adding other chemical inducers. researchgate.netnih.govcellsignal.com
Long-term Incubation: For longer processes or to observe chronic effects, the inhibitor may need to be present for 22 to 48 hours. nih.govmedchemexpress.compnas.org In some in vivo or ex vivo models, the effect of a single application can last for several days; one study noted that a single injection suppressed cleaved caspase-2 levels for 3 to 4 days. plos.org
Ultimately, the incubation duration must be tailored to the specific biological question, ensuring that the inhibitor is active during the window in which caspase-2 activation is expected to occur.
Research Findings on Caspase 2 Mediated Cellular Processes Elucidated with Z Vdvad Fmk
Insights into Caspase-2 Initiator Function in Apoptosis
Caspase-2 is unique among caspases, exhibiting features of both initiator and effector caspases. alzdiscovery.org However, studies utilizing Z-VDVAD-FMK have been pivotal in solidifying its role as an initiator caspase in certain apoptotic pathways. scbt.comnih.gov
Role in Cytochrome c Release from Mitochondria
A key event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. nih.gov Research has demonstrated that caspase-2 acts upstream of the mitochondria to facilitate this release. In studies involving etoposide-induced apoptosis in Jurkat T-lymphocytes, treatment with this compound was shown to make the cells resistant to cytochrome c release. bpsbioscience.com This suggests that the activation of pro-caspase-2 is a critical step leading to the mitochondrial release of cytochrome c. When this activation is blocked by this compound, the subsequent steps of apoptosis, including cytochrome c release, are diminished. bpsbioscience.com
Interestingly, while the pan-caspase inhibitor Z-VAD-FMK can block caspase activity and cell death, it does not always prevent the release of cytochrome c, indicating that this release can occur independently of downstream caspase activation but is dependent on initiator caspases like caspase-2. nih.govnih.gov
Upstream Positioning in Apoptotic Cascades and Downstream Caspase Activation
This compound has been instrumental in positioning caspase-2 at the top of certain apoptotic signaling cascades. For instance, in a model of GTP depletion-induced apoptosis in insulin-secreting cells, this compound was able to restore cell viability, whereas an inhibitor of the executioner caspase-3 was not. oup.com This indicates that caspase-2 activation is a primary initiation event in this specific apoptotic pathway. oup.com
Furthermore, the inhibition of caspase-2 by this compound has been shown to prevent the activation of downstream caspases. oup.com In the same study on GTP-depleted cells, the use of the caspase-2 inhibitor abrogated the activity of caspase-3, demonstrating that caspase-2 activation leads to the subsequent activation of caspase-3. oup.com This hierarchical activation is a hallmark of an initiator caspase.
| Experimental Model | Apoptotic Inducer | Effect of this compound | Downstream Caspase Affected | Reference |
| Jurkat T-lymphocytes | Etoposide | Inhibits cytochrome c release | - | bpsbioscience.com |
| Insulin-secreting (HIT-T15) cells | GTP depletion (Mycophenolic acid) | Restores cell viability, abrogates caspase-3 activity | Caspase-3 | oup.com |
| HeLa cells | Pore-forming toxins (α-toxin) | Prevents apoptosis | Caspases-3 and -7 | nih.gov |
Modulation of Apoptotic Morphological Features
Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. karger.comtargetmol.com The use of this compound has helped to link caspase-2 activity to these changes.
In studies where apoptosis was induced by agents like doxorubicin, this compound was able to prevent nuclear apoptosis. bpsbioscience.com Similarly, in response to lovastatin-induced apoptosis, this compound significantly reduced the loss of DNA. medchemexpress.com However, it is noteworthy that in some instances, while this compound prevents the morphological features of apoptosis, it may not prevent cell death itself, suggesting the existence of caspase-independent cell death pathways. medchemexpress.com
Contribution of Caspase-2 to Cellular Stress Response Pathways
Beyond its role in programmed cell death, caspase-2 is also involved in cellular responses to various stressors. alzdiscovery.orgscbt.com this compound has been a key tool in dissecting this role.
Involvement in DNA Damage-Induced Cellular Responses
Cellular response to DNA damage often involves the induction of apoptosis to eliminate potentially cancerous cells. nih.gov Research has implicated caspase-2 in this process. For example, in Jurkat T-lymphocytes, etoposide, a DNA-damaging agent, induces apoptosis in a manner that is dependent on caspase-2, as its inhibition by this compound attenuates cytochrome c release and other apoptotic events. bpsbioscience.com
However, the role of caspases in DNA damage-induced cell death can be complex. In some cell lines, the pan-caspase inhibitor Z-VAD-FMK only partially suppresses cell death following DNA damage, suggesting that p53- and caspase-independent mechanisms can also contribute to cell death. nih.gov This highlights the context-dependent nature of caspase-2's role in the DNA damage response.
| Cell Line | DNA Damaging Agent | Effect of Caspase Inhibitor | Outcome | Reference |
| Jurkat T-lymphocytes | Etoposide | This compound attenuates cytochrome c release | Inhibition of apoptosis | bpsbioscience.com |
| HCT116 colorectal cancer cells | General DNA damage | Z-VAD-FMK only partially suppresses cell death | Post-mitotic cell death still occurs | nih.gov |
| TS- colon carcinoma cells | VP-16 | Z-VAD-FMK inhibited delayed apoptosis but did not rescue cells | Irreversible commitment to cell death | aacrjournals.org |
Influence on Oxidative Stress-Mediated Events
Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), is another cellular condition that can trigger apoptosis. nih.gov Caspase-2 has been shown to have a role in the cellular response to oxidative stress. alzdiscovery.org The use of this compound and other caspase inhibitors has helped to clarify the position of caspase activation within the sequence of events triggered by oxidative stress.
In endothelial cells, this compound attenuates apoptosis induced by oxyhemoglobin, a potent source of oxidative stress. bpsbioscience.com This suggests that caspase-2 activation is a key step in this particular pathway of oxidative stress-induced cell death. However, in other models, such as in retinal photoreceptor cells, the pan-caspase inhibitor Z-VAD-fmk, while inhibiting caspase activation, was not sufficient to prevent oxidative stress-induced apoptosis, pointing to the involvement of other pathways, such as those mediated by calpains. csic.es
Furthermore, studies in T cells have shown that some caspase inhibitors themselves can induce oxidative stress by depleting intracellular glutathione (B108866) (GSH), which complicates the interpretation of their effects. plos.org This underscores the intricate relationship between caspase activity and the cellular redox state.
Linkages to Endoplasmic Reticulum Stress Pathways
The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress, which can trigger apoptotic pathways. The use of this compound has been instrumental in positioning caspase-2 as a key mediator in ER stress-induced apoptosis.
In other cell types, such as Jurkat cells, this compound has been shown to block abrin-induced apoptosis, a process linked to ER stress-mediated activation of p38 MAPK, caspase-2, and caspase-8. plos.org The inhibitor not only prevented apoptosis but also inhibited the cleavage of Bid, a pro-apoptotic protein, and the activation of caspase-3, placing caspase-2 upstream of these events. plos.org Research in B-chronic lymphocytic leukemia (B-CLL) cells has also implicated caspase-2 in ER stress-induced apoptosis, where this compound was able to decrease the cytotoxic effects of the natural product korbazol. jbuon.com
These findings collectively underscore the crucial role of caspase-2 in translating ER stress signals into a cellular death program. The consistent observation that this compound can thwart apoptosis initiated by ER dysfunction solidifies the linkage between caspase-2 and this specific stress pathway.
Identification of Novel Caspase-2 Substrates and Interacting Proteins
A key aspect of understanding a protease's function is identifying its substrates. This compound has been an invaluable tool in the discovery and validation of novel caspase-2 substrates and interacting proteins.
Proteomic Approaches for Substrate Discovery
Modern proteomic techniques have been employed to identify the downstream targets of caspase-2. These unbiased approaches often involve comparing the proteomes of cells under conditions where caspase-2 is active versus inhibited by this compound.
One such approach involves two-dimensional gel electrophoresis to analyze changes in the proteome. researchgate.net In a study using HCT116 cells, this method led to the identification of several cytoskeleton-associated proteins that were degraded in a caspase-2-dependent manner during apoptosis induced by DNA damage, cytoskeleton disruption, or ER stress. researchgate.net The degradation of these proteins was notably prevented when caspase-2 activity was blocked by this compound. researchgate.net
Another powerful technique is quantitative mass spectrometry-based proteomics. This has been applied to identify caspase-2 substrates in Jurkat cell lysates. pnas.org By incubating the lysate with active caspase-2 and then quenching the reaction with a pan-caspase inhibitor at various time points, researchers can track the appearance of cleavage products over time and determine the catalytic efficiency for numerous substrates. pnas.org While this specific study used a general caspase inhibitor for quenching, the principle is readily adaptable for use with this compound to specifically pinpoint caspase-2-mediated cleavage events in a complex protein mixture.
These proteomic strategies, often reliant on the inhibitory properties of compounds like this compound, are crucial for expanding the known repertoire of caspase-2 substrates and thus, its cellular functions.
Validation of Substrate Processing in the Presence of this compound
Once potential substrates are identified through proteomic screens, this compound plays a critical role in validating these findings. The core principle is to demonstrate that the cleavage or degradation of a putative substrate is blocked when caspase-2 is inhibited.
For example, in the study that identified cytoskeleton proteins as potential caspase-2 targets, the researchers confirmed their findings by showing that the degradation of proteins like profilin, stathmin-1, myotrophin, and tropomyosin was blunted in 5-FU-treated cells when co-treated with this compound. researchgate.net This pharmacological inhibition, coupled with genetic knockdown of caspase-2, provided strong evidence that these proteins are indeed downstream targets in a caspase-2-mediated pathway. researchgate.net
Similarly, the processing of Bid, a well-established pro-apoptotic protein, has been shown to be inhibited by this compound in the context of ER stress. nih.gov Immunoblotting for Bid in cells treated with an ER stressor showed that inhibiting caspase-2 with this compound protected the full-length Bid from cleavage. nih.gov This validation step is essential to confirm that the observed proteolytic event is a direct or indirect consequence of caspase-2 activity.
The following table summarizes research findings where this compound was used to validate caspase-2 substrates:
| Cell Line | Apoptotic Stimulus | Investigated Substrate(s) | Effect of this compound | Reference |
| DKO MEFs | Brefeldin A (ER Stress) | BID | Protected against cleavage of endogenous full-length BID. | nih.gov |
| Jurkat | Abrin (ER Stress) | Bid, Caspase-3, Caspase-8 | Inhibited Bid cleavage and activation of caspase-3 and -8. | plos.org |
| HCT116 | 5-Fluorouracil (DNA damage) | Profilin, Stathmin-1, Myotrophin, Tropomyosin | Inhibited the degradation of these cytoskeleton proteins. | researchgate.net |
| Bovine brain microvessel endothelial cells | Oxyhemoglobin | PARP | Attenuated cleavage. | bpsbioscience.comapexbt.com |
These validation studies, made possible by the specificity of this compound, are fundamental to constructing accurate signaling pathways involving caspase-2 and understanding its broader impact on cellular function and demise.
Future Directions and Emerging Research Avenues for Z Vdvad Fmk Mediated Studies
Advanced Methodologies for Dissecting Caspase-2 Functions
While Z-VDVAD-FMK has been a valuable inhibitor, its utility is enhanced when combined with advanced methodologies that offer higher resolution and specificity in studying Caspase-2. The complexity of caspase activation and function necessitates the development and application of novel techniques to monitor these enzymes in real-time and within their native cellular environment. mdpi.com
One promising area is the use of Fluorescence Resonance Energy Transfer (FRET)-based probes . These probes can be engineered to simultaneously measure the activity of multiple caspases within a single living cell. For example, a fusion protein probe consisting of CFP-YFP-mRFP with specific caspase cleavage sites (like DEVD for Caspase-3 and VEID for Caspase-6) allows for the kinetic analysis of different caspase activations. nih.gov This approach provides crucial information on the timing and hierarchy of caspase activation in apoptotic pathways, which can be correlated with the effects of inhibitors like this compound. nih.gov
Bimolecular Fluorescence Complementation (BiFC) is another powerful technique used to study Caspase-2 dimerization, a key step in its activation. This method was adapted to isolate and study the active Caspase-2 dimer and its interacting proteins, leading to the identification of novel activators like TRAF proteins. embopress.org Combining BiFC with the application of this compound can help dissect the specific steps in the activation cascade that are being inhibited.
Furthermore, chemoproteomics and N-terminomics are emerging as essential tools for the global identification of caspase substrates. mdpi.com Chemoproteomics platforms have identified unique, ligandable, non-catalytic cysteine residues on Caspase-2, opening avenues for developing highly specific, allosteric inhibitors that target the precursor or zymogen form of the enzyme. acs.org N-terminomics, which focuses on identifying the N-terminal fragments generated by protease cleavage, provides an unbiased way to discover the full range of proteins processed by Caspase-2 in a cell, moving beyond the limitations of studying a few known substrates. mdpi.com These proteomic approaches, when used in cells treated with this compound, can help validate the inhibitor's on-target effects and uncover its off-target activities by observing changes in the cellular degradome.
Integration with Genetic Manipulation Techniques (e.g., siRNA, CRISPR-Cas9) for Enhanced Specificity
A significant limitation of this compound is its potential for off-target effects, including the inhibition of other cysteine proteases. reading.ac.uk To address this and improve the specificity of research findings, this compound is increasingly used in conjunction with powerful genetic manipulation techniques such as RNA interference (siRNA) and CRISPR-Cas9 gene editing.
CRISPR-Cas9 technology offers a more permanent and complete method of gene inactivation compared to siRNA. bmj.com Researchers can use CRISPR to generate cell lines completely deficient in Caspase-2. biorxiv.org Comparing the cellular response to a stimulus in these knockout cells versus wild-type cells treated with this compound can help delineate the specific functions of Caspase-2. biorxiv.org This dual approach helps to confirm that the observed phenotype is a direct result of Caspase-2 inhibition rather than an off-target effect of the chemical inhibitor. For example, in studies examining the DNA damage response, the pan-caspase inhibitor Z-VAD-FMK was used alongside CRISPR-mediated knockouts to suggest that apoptosis is not the primary driver in the enrichment of p53-mutated cells following CRISPR application. biorxiv.org
This integrated strategy is crucial for validating Caspase-2 as a therapeutic target in diseases and for ensuring that the effects attributed to Caspase-2 inhibition are not artifacts of the chemical probe used.
Comparative Analysis with Other Caspase-2 Modulators for Mechanistic Differentiation
While this compound is a well-known Caspase-2 inhibitor, it is not entirely selective and can also inhibit other caspases, such as Caspase-3. nih.govbiocompare.com This has driven the development and characterization of new, more selective Caspase-2 modulators. Comparative analyses between this compound and these novel compounds are critical for differentiating the specific mechanisms and roles of Caspase-2.
Research has shown that the pentapeptide structure (VDVAD) is preferred by Caspase-2, but this sequence is also efficiently recognized by Caspase-3. nih.gov To overcome this, new peptidomimetics have been designed by modifying the P2 position of the VDVAD sequence. This has led to compounds with significantly improved selectivity for Caspase-2 over Caspase-3.
| Inhibitor | Target | Key Feature | Selectivity Improvement over Ac-VDVAD-CHO (Casp3/Casp2 Ki ratio) |
|---|---|---|---|
| This compound | Caspase-2 / Caspase-3 | Canonical pentapeptide-based inhibitor. nih.gov | Baseline |
| Ac-VDVAD-CHO | Caspase-2 / Caspase-3 | Non-selective canonical pentapeptide inhibitor. nih.gov | Baseline |
| q33 | Caspase-2 | VDVAD derivative with modified P2 residue. nih.gov | 126-fold |
| h33 | Caspase-2 | VDVAD derivative with modified P2 residue. nih.gov | 796-fold |
| LJ2a | Caspase-2 | Potent, irreversible peptidomimetic. nih.gov | High inactivation rate on Caspase-2. nih.gov |
| LJ3a | Caspase-2 | Highly selective, irreversible peptidomimetic. nih.gov | ~1000-fold higher inactivation rate on Casp2 vs Casp3. nih.gov |
The development of inhibitors like LJ2a and LJ3a represents a significant step forward. LJ3a, for instance, has an inactivation rate on Caspase-2 that is nearly 1000 times higher than on Caspase-3. nih.gov Using these highly selective inhibitors in parallel with this compound allows researchers to attribute cellular effects more confidently to Caspase-2. For example, a study on renal cell carcinoma used both the pan-caspase inhibitor Z-VAD-FMK and the Caspase-2 inhibitor this compound to show that while a caspase pathway is active, the activated Caspase-2 seen in treated cancer cells was not the primary driver of apoptosis in those cells. nih.gov Such comparative studies are essential for mechanistic clarity and for validating Caspase-2 as a potential drug target in diseases like nonalcoholic steatohepatitis (NASH) and Alzheimer's disease. nih.gov
Development of Novel Research Tools Derived from this compound Scaffolds
The peptide backbone of this compound serves as a valuable scaffold for the development of new and more sophisticated research tools. These next-generation probes are designed not just to inhibit, but also to visualize and quantify caspase activity in living systems, offering significant advantages for both basic research and clinical applications.
A key area of development is in molecular imaging probes for Positron Emission Tomography (PET). By modifying the VAD-FMK scaffold, researchers have created novel PET probes, such as [¹⁸F]FB-VAD-FMK . aacrjournals.org This radiolabeled probe allows for the non-invasive, in vivo detection and quantification of caspase activity, which can be used as a surrogate marker for apoptosis. aacrjournals.org Such tools are invaluable for assessing the early response of tumors to therapy. aacrjournals.org Another rationally designed PET probe, [¹⁸F]DEVD-Cys(StBu)-PPG(CBT)-AmBF₃ , uses a caspase-triggered self-assembly mechanism to amplify the imaging signal specifically in apoptotic cells. thno.org Co-incubation with Z-VAD-FMK was used in these studies to confirm that the probe's signal was indeed caspase-dependent. thno.org
Beyond imaging, the Z-VAD-FMK structure is being adapted to create activity-based probes with different reporter tags. For example, substituting the biotin (B1667282) group on some probes with a dinitrophenyl (DNP) group can increase the lipophilicity and cell permeability of the inhibitor, allowing it to function effectively in intact cells. nih.gov These novel probes can be used to label active caspases in cell lysates and in vivo, providing a direct measure of enzyme activity that complements the indirect measure obtained by observing the downstream effects of inhibitors like this compound. nih.gov
The continued evolution of tools derived from the this compound scaffold will provide researchers with a more dynamic and precise understanding of Caspase-2's role in health and disease.
Q & A
Q. What is the molecular mechanism of Z-VDVAD-FMK as a caspase-2 inhibitor in apoptosis studies?
this compound acts as an irreversible, cell-permeable inhibitor that binds covalently to caspase-2’s active site, blocking its proteolytic activity. This prevents caspase-2-mediated cleavage of downstream effectors like caspase-3 and caspase-6, thereby halting apoptosis initiation in response to DNA damage or stress signals . Researchers should validate inhibition efficacy via Western blotting for caspase-2 cleavage products (e.g., procaspase-2 levels) and downstream caspase-3 activation .
Q. How should researchers optimize this compound concentration for in vitro apoptosis assays?
Typical working concentrations range from 20–50 µM , depending on cell type and apoptotic stimulus. For example:
- Jurkat cells : Pre-treatment with 50 µM this compound for 1 hour before adding apoptotic inducers (e.g., A443654) .
- HCT116 cells : 30 µM this compound to inhibit caspase-2 in 5-FU-induced apoptosis studies . Solubilize in DMSO (up to 20 mM stock) and include vehicle controls (0.1–0.5% DMSO) to rule out solvent toxicity .
Q. What experimental controls are essential when using this compound to ensure specificity?
- Negative controls : Untreated cells and DMSO-only treated cells.
- Positive controls : Cells treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) to confirm broad apoptotic blockade.
- Specificity controls : Co-treatment with inhibitors targeting other caspases (e.g., z-DEVD-fmk for caspase-3) to rule off-target effects . Measure caspase-2 activity directly using fluorogenic substrates (e.g., VDVAD-AFC) to confirm inhibition .
Advanced Research Questions
Q. How does caspase-2 inhibition by this compound exhibit cell type-dependent effects on downstream caspase activation?
Caspase-2’s role as an initiator caspase varies across models. For example:
- In Jurkat cells , this compound pretreatment prevents cleavage of caspase-3 and caspase-6, indicating caspase-2’s upstream role in A443654-induced apoptosis .
- In myoblasts , this compound only partially reduces palmitate-induced apoptosis, suggesting compensatory pathways (e.g., caspase-8 or mitochondrial permeabilization) . Methodological recommendation: Combine this compound with caspase-8/9 inhibitors (e.g., z-IETD-fmk or z-LEHD-fmk) to dissect pathway crosstalk .
Q. How can researchers address contradictions in caspase-2’s apoptotic role identified using this compound?
Contradictions often arise from stimulus-specific or context-dependent caspase-2 activation. For example:
- This compound enhances DNA fragmentation in ER stress models (Abrin-treated cells) but reduces apoptosis in chemotherapy-induced models (5-FU-treated cells) .
- Resolution strategy : Use genetic knockdown (siRNA/shRNA) alongside pharmacological inhibition to confirm caspase-2 dependency. Validate with multiple apoptotic markers (e.g., Annexin V, PARP cleavage) .
Q. What is the rationale for combining this compound with other caspase inhibitors in pathway dissection studies?
Co-treatment helps delineate hierarchical caspase activation. For instance:
- Pan-caspase inhibitor (z-VAD-fmk) + this compound : Differentiates caspase-2-specific effects from global caspase inhibition .
- Caspase-9 inhibitor (z-LEHD-fmk) + this compound : Identifies mitochondrial vs. death receptor-mediated apoptosis . Document synergy using isobologram analysis or Chou-Talalay combination indices .
Q. Why does this compound show partial efficacy in blocking apoptosis in some models, and how can this be leveraged therapeutically?
Partial inhibition suggests caspase-2-independent apoptosis pathways. For example, in palmitate-treated myoblasts, this compound reduces apoptosis by only ~24%, implicating parallel caspase-8 or necroptosis pathways . Methodological implication : Use this compound in tandem with inhibitors of alternative pathways (e.g., necrostatin-1 for necroptosis) to map apoptotic redundancy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
